molecular formula C23H21Cl2NO3 B5123904 N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide

N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide

Cat. No.: B5123904
M. Wt: 430.3 g/mol
InChI Key: CVDCSMCDHJRPSY-UHFFFAOYSA-N
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Description

N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide is an organic compound with the molecular formula C23H21Cl2NO3. It belongs to the class of organic compounds known as phenoxy compounds and anilides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a butanamide chain substituted with a dichlorophenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide typically involves the following steps:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)phenol.

    Coupling with Butanoyl Chloride: The 4-(benzyloxy)phenol is then reacted with butanoyl chloride in the presence of a base like pyridine to form N-[4-(benzyloxy)phenyl]butanamide.

    Introduction of the Dichlorophenoxy Group: Finally, the N-[4-(benzyloxy)phenyl]butanamide is reacted with 2,4-dichlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzaldehyde or benzoic acid derivative.

    Reduction: The amide group can be reduced to form an amine derivative.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(benzyloxy)phenyl]butanamide: Lacks the dichlorophenoxy group, which may result in different biological activities.

    4-(2,4-dichlorophenoxy)butanamide: Lacks the benzyloxyphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

N-[4-(benzyloxy)phenyl]-4-(2,4-dichlorophenoxy)butanamide is unique due to the presence of both the benzyloxyphenyl and dichlorophenoxy groups, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(4-phenylmethoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2NO3/c24-18-8-13-22(21(25)15-18)28-14-4-7-23(27)26-19-9-11-20(12-10-19)29-16-17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14,16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDCSMCDHJRPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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